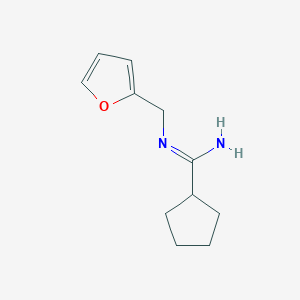

N-(furan-2-ylmethyl)cyclopentanecarboximidamide

Description

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N'-(furan-2-ylmethyl)cyclopentanecarboximidamide |

InChI |

InChI=1S/C11H16N2O/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13) |

InChI Key |

OXTQDUFGYFPEBW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(=NCC2=CC=CO2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)cyclopentanecarboximidamide typically involves the reaction of furan-2-carboxaldehyde with cyclopentanecarboximidamide. The reaction is carried out under mild conditions, often using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the reaction efficiency and yield . This method allows for the rapid and efficient production of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)cyclopentanecarboximidamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The imidamide group can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)cyclopentanecarboximidamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)cyclopentanecarboximidamide involves its interaction with specific molecular targets. The furan ring and imidamide group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tetrazole-Based Derivatives

The most relevant analogs are N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives (). These compounds replace the cyclopentanecarboximidamide group with a tetrazole ring, a nitrogen-rich heterocycle known for enhancing antimicrobial activity. Key comparisons include:

The tetrazole derivatives exhibit potent antimicrobial activity, attributed to the tetrazole ring’s ability to disrupt bacterial cell membranes or enzymes. Compound 6’s efficacy against S. epidermidis highlights the importance of the furan-2-ylmethyl group in target binding. However, the cyclopentanecarboximidamide analog may offer improved metabolic stability due to reduced polarity .

Ranitidine-Related Impurities

describes impurities in ranitidine hydrochloride, such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide and 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine. These share the furan-2-ylmethyl motif but differ in substituents:

| Property | This compound | Ranitidine Nitroacetamide Impurity |

|---|---|---|

| Key Functional Groups | Carboximidamide, cyclopentane | Sulphanyl ethyl, nitroacetamide |

| Biological Role | Antimicrobial (hypothesized) | Histamine H2 receptor modulation (indirect) |

| Structural Flexibility | Rigid (cyclopentane) | Flexible (sulphanyl ethyl linker) |

The ranitidine impurities emphasize the pharmacological versatility of furan-2-ylmethyl derivatives.

Pharmacological and Toxicological Profiles

- Antimicrobial Potential: The tetrazole derivatives () demonstrate that furan-2-ylmethyl compounds can achieve low MIC values against Gram-positive bacteria. The target compound’s cyclopentane group may further optimize membrane penetration but could increase cytotoxicity risks.

- Cytotoxicity: Tetrazole derivatives show moderate cytotoxicity (cell viability >70% at 10 µg/mL), suggesting a therapeutic window.

Pharmacophore Modeling and Structure-Activity Relationships

’s pharmacophore model identifies three critical features for antimicrobial activity:

Aromatic/hydrophobic region (furan ring).

Hydrogen-bond acceptor (tetrazole N or carboximidamide N).

Positively charged group (e.g., tetrazole NH or cyclopentane substituents).

The target compound’s carboximidamide group aligns with this model, providing both hydrogen-bonding capacity and steric bulk. Computational docking studies (unavailable in the provided evidence) could further validate its binding to bacterial targets like DNA gyrase or peptidoglycan synthases .

Biological Activity

N-(furan-2-ylmethyl)cyclopentanecarboximidamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article focuses on its biological activity, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : this compound

This structure features a furan ring attached to a cyclopentanecarboximidamide moiety, which is critical for its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes. One of the notable targets is Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and a target for diabetes treatment. DPP-IV inhibitors are known to enhance insulin secretion and improve glycemic control in diabetic patients .

Table 1: Inhibitory Activity Against DPP-IV

Antioxidant Properties

In addition to enzyme inhibition, this compound has been studied for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity Comparison

Case Study 1: Diabetes Management

A study involving diabetic rats demonstrated that administration of this compound resulted in a significant reduction in blood glucose levels compared to the control group. The mechanism was attributed to its DPP-IV inhibitory activity, leading to increased insulin levels .

Case Study 2: Neuroprotection

Another investigation explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound reduced cell death and improved cell viability by modulating oxidative stress pathways .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(furan-2-ylmethyl)cyclopentanecarboximidamide?

A viable approach involves reductive amination of cyclopentanecarboximidamide with furan-2-carbaldehyde, using a reducing agent like sodium cyanoborohydride in methanol under acidic conditions . Alternatively, alkylation of cyclopentanecarboximidamide with 2-(bromomethyl)furan in the presence of a base (e.g., potassium carbonate) in DMF can yield the target compound. Purification typically employs silica gel column chromatography with gradients of ethyl acetate/hexanes .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) to confirm the connectivity of the furan-2-ylmethyl group and cyclopentane ring .

- High-Resolution Mass Spectrometry (HRMS) to verify molecular formula accuracy .

- X-ray crystallography (using SHELXL for refinement) to resolve stereochemistry and tautomeric forms of the carboximidamide group .

Q. How can researchers address poor solubility in aqueous media during biological assays?

Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility while maintaining biocompatibility. Pre-saturate buffers with the compound to avoid precipitation .

Q. What biological targets are plausible for this compound based on structural analogs?

Similar carboximidamide derivatives show activity as ion channel modulators (e.g., TRPM8 antagonists) or enzyme inhibitors (e.g., proteases). Initial screens should include TRPM8 binding assays and enzymatic inhibition studies using fluorogenic substrates .

Advanced Research Questions

Q. How can discrepancies between NMR and crystallography data for tautomeric forms be resolved?

Combine variable-temperature NMR (to observe dynamic equilibria) with density functional theory (DFT) calculations to predict stable tautomers. Validate using X-ray data refined with SHELXL, which can distinguish between tautomeric states via electron density maps .

Q. What strategies optimize crystallization for X-ray studies?

Q. How to assess stability under physiological conditions for in vivo studies?

Conduct accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC with UV detection. For oxidative stability, expose the compound to H₂O₂ and analyze by LC-MS .

Q. What computational methods predict binding interactions with biological targets?

- Perform molecular docking (e.g., AutoDock Vina) to identify potential binding pockets.

- Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time .

Data Contradiction & Validation

Q. How to reconcile conflicting activity data in enzyme inhibition assays?

- Verify assay conditions (pH, ionic strength) that may affect protonation states of the carboximidamide group.

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out false positives from assay artifacts .

Q. What steps validate purity discrepancies between HPLC and elemental analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.